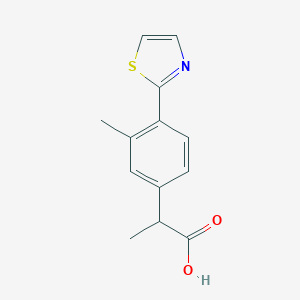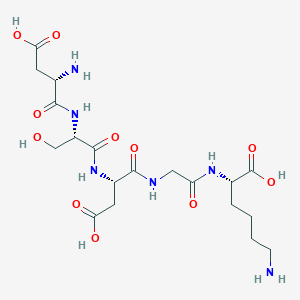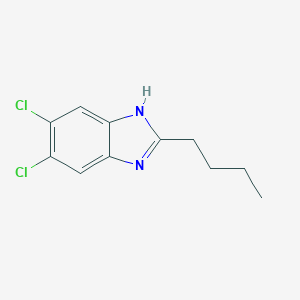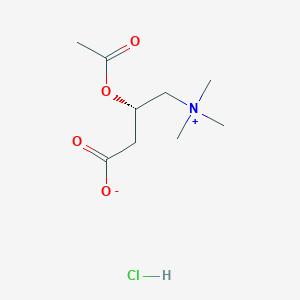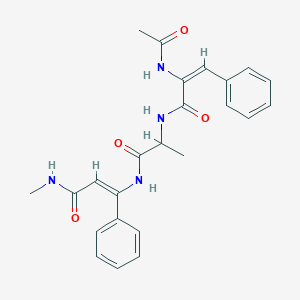
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide, also known as DAMPA, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide binds to the ligand-binding domain of the AMPA receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations into the postsynaptic neuron. This results in depolarization and the generation of an excitatory postsynaptic potential (EPSP), which can lead to the firing of an action potential. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is thought to contribute to its selectivity.
Efectos Bioquímicos Y Fisiológicos
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been shown to enhance synaptic transmission and increase the amplitude of EPSPs in various brain regions, including the hippocampus and cortex. It has also been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the role of AMPA receptors in synaptic plasticity, as well as their involvement in various neurological disorders, such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise manipulation of AMPA receptor function. However, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide may have off-target effects on other ion channels or receptors, which could complicate interpretation of results.
Direcciones Futuras
There are several future directions for research involving Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide. One area of interest is the development of more selective AMPA receptor agonists and antagonists, which could have therapeutic potential for neurological disorders. Another area of interest is the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide could be used in combination with other compounds to investigate their synergistic effects on synaptic plasticity and learning and memory.
Métodos De Síntesis
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry. This method involves the stepwise addition of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is composed of 10 amino acids and has a molecular weight of 1104.3 g/mol.
Aplicaciones Científicas De Investigación
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the properties and function of AMPA receptors, as well as their involvement in various neurological disorders.
Propiedades
Número CAS |
137348-25-5 |
|---|---|
Nombre del producto |
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide |
Fórmula molecular |
C24H26N4O4 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(E)-2-acetamido-N-[1-[[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-enyl]amino]-1-oxopropan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H26N4O4/c1-16(23(31)28-20(15-22(30)25-3)19-12-8-5-9-13-19)26-24(32)21(27-17(2)29)14-18-10-6-4-7-11-18/h4-16H,1-3H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b20-15+,21-14+ |
Clave InChI |
IANQSWMITRSNOF-KFYWUQIFSA-N |
SMILES isomérico |
CC(C(=O)N/C(=C/C(=O)NC)/C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C |
SMILES |
CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |
Sinónimos |
Ac (delta)Phe-Ala-(delta)-Phe-NH-Me acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide APAPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



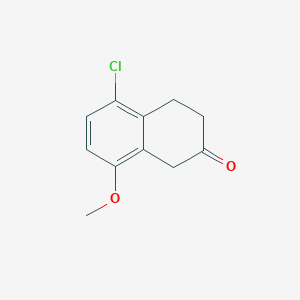
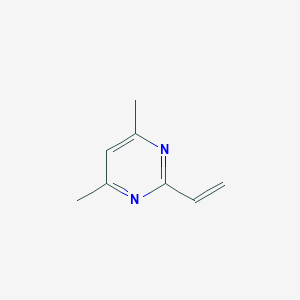
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
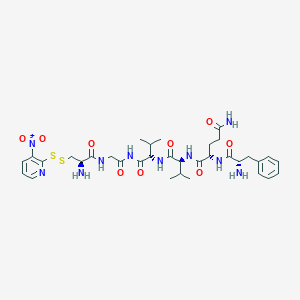

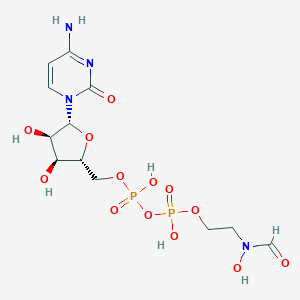

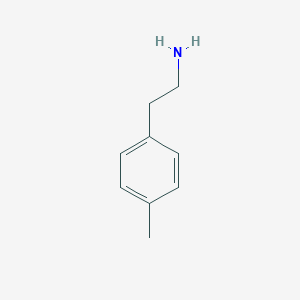
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
